

TMP269 efficacy across different disease models

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Compound Focus: Tmp269

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TMP269 Efficacy Across Disease Models

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| **Viral Infections** | Broad-spectrum antiviral activity by targeting early-stage replication and host cell processes like autophagy and metabolism [1] [2] [3]. | • **RABV**: Significantly reduced viral titers and protein levels in a dose-dependent manner [1]. • **LSDV & PPRV**: Inhibited viral replication; reduced viral DNA copies and protein expression [2] [3]. | | **Cancer (AML)** | Anti-leukemic effects; inhibits cell proliferation and induces apoptosis, especially in combination with venetoclax [4]. | • Downregulated overexpressed ribosomal proteins (e.g., RPL6) [4]. • Enhanced apoptosis in combination with venetoclax [4]. | | **Acute Kidney Injury (AKI)** | Strong renoprotective effects; ameliorates tubular cell apoptosis, enhances autophagy and cell proliferation [5]. | • **Mouse Models**: Significantly lowered Serum Creatinine (Scr) and Blood Urea Nitrogen (BUN) [5]. • Improved histological injury scores [5]. | | **Ischemic Stroke** | Neuroprotective; reduces infarct volume, protects blood-brain barrier integrity, and improves functional outcomes [6]. | • **Rat Model**: Dose-dependently reduced cerebral infarct volume, with 4 mg/kg as the optimal dose [6]. • Upregulated tissue kallikrein and tight junction proteins [6]. | | **Acute Lung Injury (ALI)** | Protective; improves endothelial barrier function and reduces vascular leakage [7]. | • **In Vitro/In Vivo**: Attenuated LPS-induced endothelial barrier compromise [7]. • Reduced myosin light chain phosphorylation [7]. | | **Parkinson's**

Disease (PD) | Neuroprotective in preclinical models, promoting pro-survival signaling pathways [8]. | • Protected dopaminergic neurons in 6-hydroxydopamine (6-OHDA) models [8]. |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies for key experiments cited above.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is commonly used to determine non-cytotoxic concentrations of **TMP269** for subsequent experiments [1] [2] [3].

- **Cell Lines:** Various, including HEK-293T, MDBK, Vero, and caprine endometrial epithelial cells (EECs).
- **Procedure:**
 - Seed cells in 96-well plates.
 - Treat with a range of **TMP269** concentrations or a DMSO vehicle control for 24-48 hours.
 - Add 10 μ L of CCK-8 solution to each well.
 - Incubate plates at 37°C for 2-4 hours.
 - Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the control group.

In Vivo Efficacy in Disease Models

The following describes a typical protocol for evaluating **TMP269** in animal models, such as AKI and stroke [5] [6].

- **Animal Models:** Mice (e.g., C57/BL for AKI) or Rats (e.g., Sprague-Dawley for stroke).
- **Disease Induction:**
 - **AKI:** Induced by Folic Acid (FA) injection or Ischemia/Reperfusion (I/R) [5].
 - **Stroke:** Induced by Middle Cerebral Artery Occlusion (MCAO) [6].
- **Drug Administration:**
 - **TMP269** is dissolved in DMSO and further diluted in a solution for intraperitoneal (i.p.) injection.

- Dosing varies by model (e.g., 50 mg/kg for AKI, 4 mg/kg for stroke), often administered shortly after injury induction and then daily.
- **Endpoint Analysis:**
 - **Functional Tests:** Measure Scr and BUN for kidney function; neurological scoring for stroke.
 - **Histology:** Analyze tissue damage (e.g., infarct volume with TTC staining, tubular injury with H&E staining).
 - **Molecular Analysis:** Use Western blotting and immunohistochemistry to assess protein expression and pathway modulation.

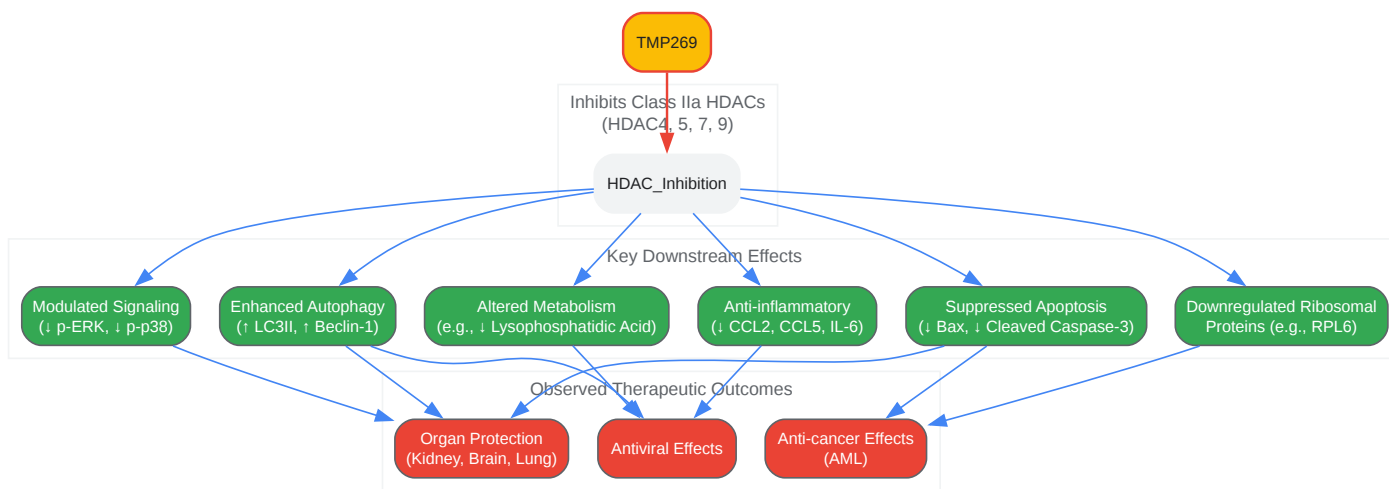
Antiviral Activity Assessment (Viral Titer Quantification)

This method is used to directly measure the inhibitory effect of **TMP269** on viral replication [1].

- **Cell & Virus Infection:** Infect susceptible cells (e.g., HEK-293T for RABV) with the virus.
- **Treatment:** Pre-treat or treat cells with **TMP269** at various concentrations.
- **Titer Measurement - TCID₅₀ Assay:**
 - Collect cell culture supernatant at a specified time post-infection.
 - Perform 10-fold serial dilutions of the supernatant.
 - Add the dilutions to fresh cells in a 96-well plate (e.g., Vero cells).
 - Incubate for several days (e.g., 72 hours) and observe for cytopathic effect or viral antigen (e.g., via fluorescence for RABV-GFP).
 - Calculate the 50% tissue culture infectious dose (TCID₅₀) using the Reed–Muench method.

Mechanisms of Action Signaling Pathways

The efficacy of **TMP269** across different models is linked to its inhibition of Class IIa HDACs (HDAC4, 5, 7, 9), which influences multiple downstream pathways. The diagram below synthesizes the key mechanisms identified in the search results.



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